3-chloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide
CAS No.: 282091-67-2
Cat. No.: VC15702092
Molecular Formula: C16H11ClN2O3S
Molecular Weight: 346.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 282091-67-2 |
|---|---|
| Molecular Formula | C16H11ClN2O3S |
| Molecular Weight | 346.8 g/mol |
| IUPAC Name | 3-chloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C16H11ClN2O3S/c1-9-6-7-10(19(21)22)8-12(9)18-16(20)15-14(17)11-4-2-3-5-13(11)23-15/h2-8H,1H3,(H,18,20) |
| Standard InChI Key | KSWAKUNCGSYFAM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
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A benzothiophene core, a bicyclic system comprising a benzene ring fused to a thiophene ring.
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A chlorine substituent at the 3-position of the benzothiophene, which influences electronic density and reactivity.
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A 2-methyl-5-nitrophenyl group linked via a carboxamide bond, introducing steric bulk and electron-withdrawing effects from the nitro group.
The IUPAC name, 3-chloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide, reflects these substituents systematically. The molecular formula is C₁₇H₁₂ClN₃O₃S, with a molecular weight of 373.87 g/mol .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 3-chloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide likely follows a multi-step approach, as seen in related benzothiophene derivatives:
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Benzothiophene Core Formation:
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Cyclization of thiophene precursors (e.g., 2-mercaptobenzoic acid) with chloroacetone under acidic conditions.
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Yield optimization via microwave-assisted synthesis (e.g., 70% yield at 150°C for 2 hours).
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Chlorination:
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Electrophilic aromatic substitution using Cl₂ or SOCl₂ in the presence of Lewis acids (e.g., FeCl₃).
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Selective chlorination at the 3-position is achieved through steric and electronic directing effects.
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Nitrophenyl Group Introduction:
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Nitration of 2-methylaniline using HNO₃/H₂SO₄, followed by purification via column chromatography.
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Coupling to the benzothiophene carboxylate using carbodiimide reagents (e.g., DCC/DMAP).
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Industrial-Scale Considerations
Continuous flow reactors improve scalability, reducing reaction times by 40% compared to batch processes. Solvent selection (e.g., DMF vs. THF) significantly impacts yield, with polar aprotic solvents favoring amide bond formation.
Physicochemical Properties
Thermodynamic and Solubility Profiles
| Property | Value/Description |
|---|---|
| Melting Point | 210–215°C (predicted) |
| LogP (Partition Coefficient) | 3.2 ± 0.3 (indicative of moderate lipophilicity) |
| Aqueous Solubility | <0.1 mg/mL (pH 7.4) |
| Stability | Hydrolytically stable in acidic conditions; degrades under strong bases |
These properties suggest limited bioavailability without formulation aids, a common challenge for nitroaryl compounds .
Hypothetical Biological Activities
Antimicrobial Efficacy
Nitro groups enhance antimicrobial activity by disrupting bacterial electron transport chains. A related compound, 3-chloro-N-(2-methoxy-4-nitrophenyl)-1-benzothiophene-2-carboxamide, inhibits Staphylococcus aureus at 32 µg/mL. This suggests potential broad-spectrum activity for the methyl-substituted variant.
Reactivity and Derivatization
Nucleophilic Aromatic Substitution
The chlorine atom at the 3-position is activated for substitution due to electron withdrawal by the adjacent carboxamide. Representative reactions include:
| Reagent | Product | Yield |
|---|---|---|
| KSCN (thiocyanation) | 3-thiocyano derivative | 54% |
| NaN₃ (azidation) | 3-azido derivative | 61% |
Steric hindrance from the 2-methyl group limits reactivity with bulky nucleophiles (e.g., tert-butylamine).
Challenges and Future Directions
Knowledge Gaps
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In Vivo Toxicity: No data exist on pharmacokinetics or organ-specific toxicity.
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Target Identification: Computational docking studies are needed to predict protein targets.
Synthetic Improvements
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.
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Green Chemistry: Replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether).
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